![molecular formula C17H15NO4 B2932522 1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1706277-61-3](/img/structure/B2932522.png)
1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both furan and benzofuran moieties in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The compound 1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one, also known as 1’-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one, is a furan derivative . Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics and have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects . These interactions can result in changes at the molecular and cellular levels, contributing to the compound’s overall therapeutic efficacy.
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Result of Action
Furan derivatives are known to exhibit a range of biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Preparation Methods
The synthesis of 1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura cross-coupling reactions. This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules . The reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
1’-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzofuran moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Comparison with Similar Compounds
Similar compounds to 1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one include:
1-(Furan-2-carbonyl)-3-furan-2-ylmethyl-thiourea: This compound also contains a furan moiety and exhibits similar biological activities.
3,4-di(furan-2-carbonyl)-1,2,5-oxadiazole 2-oxide: Another furan derivative with potential antimicrobial properties.
1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea: This compound has a similar structure and is used in medicinal chemistry.
The uniqueness of 1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one lies in its spiro structure, which provides distinct chemical and biological properties compared to other furan derivatives.
Properties
IUPAC Name |
1'-(furan-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-15(14-7-3-10-21-14)18-9-4-8-17(11-18)13-6-2-1-5-12(13)16(20)22-17/h1-3,5-7,10H,4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOKCQOGQJTHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=CO3)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2932440.png)
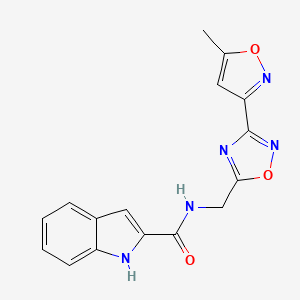
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2932444.png)
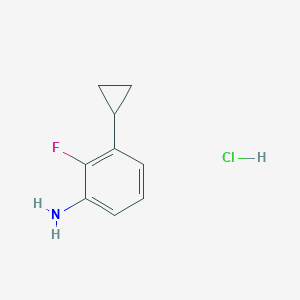
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2932447.png)
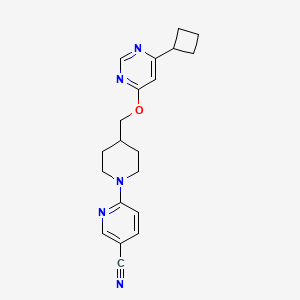
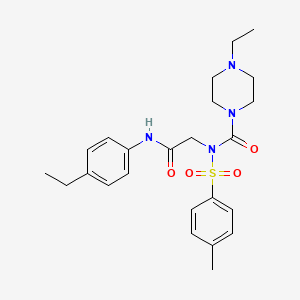
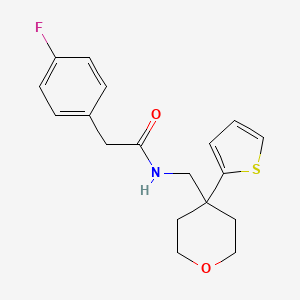
![2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2932456.png)
![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)
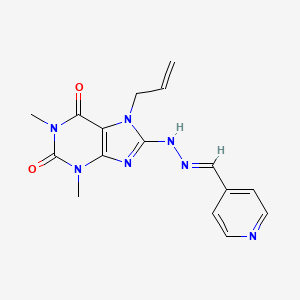
![2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B2932459.png)
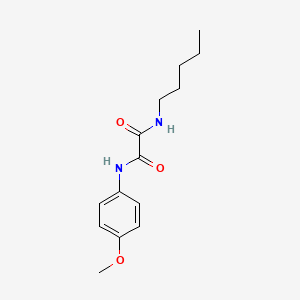
![2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2932462.png)
